molecular formula C9H6Cl2O2 B3021024 2,6-Dichlorocinnamic acid CAS No. 20595-49-7

2,6-Dichlorocinnamic acid

Cat. No.: B3021024
CAS No.: 20595-49-7
M. Wt: 217.05 g/mol
InChI Key: OIPVGRCXMFBNAN-SNAWJCMRSA-N
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Description

2,6-Dichlorocinnamic acid is an organic compound with the molecular formula C₉H₆Cl₂O₂ and a molecular weight of 217.049 g/mol . It is a derivative of cinnamic acid, where two chlorine atoms are substituted at the 2nd and 6th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Chemical Reactions Analysis

2,6-Dichlorocinnamic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dichlorocinnamic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine atoms in the benzene ring enhances its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2,6-Dichlorocinnamic acid can be compared with other dichlorocinnamic acid derivatives, such as 3,4-dichlorocinnamic acid and 2,4-dichlorocinnamic acid . These compounds share similar structural features but differ in the positions of the chlorine atoms on the benzene ring. The unique positioning of chlorine atoms in this compound imparts distinct chemical and physical properties, making it suitable for specific applications.

Similar Compounds

Properties

IUPAC Name

(E)-3-(2,6-dichlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPVGRCXMFBNAN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5345-89-1
Record name 2-Propenoic acid, 3-(2,6-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5345-89-1
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Record name 2,6-dichlorocinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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